

# An In-depth Technical Guide to CBT-1: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CBT-1**®, a proprietary name for the chemical compound tetrandrine, is a bis-benzylisoquinoline alkaloid that has been investigated as a potent inhibitor of P-glycoprotein (P-gp) and ATP-binding cassette subfamily C member 1 (ABCC1). These transmembrane proteins are key mediators of multidrug resistance (MDR) in cancer cells, a major obstacle to effective chemotherapy. By inhibiting these efflux pumps, **CBT-1** aims to restore the sensitivity of resistant tumors to various anticancer agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical evaluation of **CBT-1**. Detailed experimental protocols for assessing its activity and visualizations of its mechanism and experimental workflows are also presented to support further research and development in the field of oncology.

## **Chemical Structure and Physicochemical Properties**

**CBT-1** is chemically known as tetrandrine. Its structure consists of two benzylisoquinoline units linked by two ether bridges[1].

Chemical Name: (1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2 $^3$ ,6.1 $^8$ ,1 $^2$ .1 $^4$ ,1 $^8$ .0 $^2$ ,3 $^3$ ]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene[2]



Other Names: NSC-77037, d-Tetrandrine, (S,S)-(+)-Tetrandrine[3][4]

Chemical Formula: C<sub>38</sub>H<sub>42</sub>N<sub>2</sub>O<sub>6</sub>[1][2][3]

Molecular Weight: 622.75 g/mol [4][5][6]

The physicochemical properties of **CBT-1** (tetrandrine) are summarized in the table below.

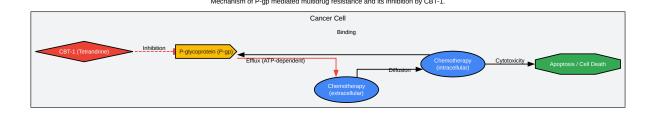
Property	Value	Reference	
Appearance	Off-white solid	[5]	
Melting Point	219-222 °C	[5]	
Solubility	DMSO: 5 mg/mL (8.02 mM)Ethanol: 5 mg/mL (8.02 mM)Water: Poorly soluble	[6][7]	
UV/Vis (λmax)	208, 283 nm	[3]	
Storage	-20°C as a solid	[3][4]	

# Mechanism of Action: Reversing Multidrug Resistance

The primary mechanism of action of **CBT-1** is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1)[5]. These transporters are expressed in various tissues and are frequently overexpressed in cancer cells, where they function as ATP-dependent efflux pumps that expel a broad range of structurally and functionally diverse chemotherapeutic agents from the cell. This reduces the intracellular drug concentration to sub-lethal levels, thereby conferring multidrug resistance (MDR).

**CBT-1** acts as a competitive inhibitor of these pumps, effectively blocking their ability to transport chemotherapy drugs out of the cancer cell. This leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic efficacy.





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P-gp mediated multidrug resistance and its inhibition by CBT-1.

# Preclinical and Clinical Data In Vitro Potency

**CBT-1** (tetrandrine) has demonstrated potent inhibition of P-gp-mediated drug efflux in various cancer cell lines. While specific IC50 values for direct P-gp inhibition by tetrandrine are not consistently reported across the literature, studies on its derivatives and its reversal of drug resistance provide insights into its potency. For instance, a derivative of tetrandrine, OY-101, showed an IC50 of 9.9 nM for reversing vincristine resistance in Eca109/VCR cells[3][5]. Tetrandrine at a concentration of 2.5  $\mu$ M almost completely reversed vincristine resistance in KBv200 cells[8].

### **Pharmacokinetics**

Pharmacokinetic studies of **CBT-1** have been conducted in both preclinical models and human clinical trials. A study in rats with a single oral administration of 50 mg/kg tetrandrine showed that the concentration-time data fit a two-compartment model[9]. In a Phase I clinical trial, **CBT-1** administered orally at doses from 200 mg/m² to 600 mg/m² did not significantly alter the pharmacokinetics of co-administered doxorubicin.

Parameter	Value (Species)	Reference
Model	Two-compartment	[9] (Rabbit)
Effect on Doxorubicin PK	No significant alteration	



Further detailed human pharmacokinetic data for **CBT-1** is limited in the public domain.

## **Clinical Trials**

**CBT-1** has been evaluated in several Phase I and II clinical trials to assess its safety and efficacy in reversing multidrug resistance in patients with advanced cancers.

Trial Identifier	Phase	Cancer Type	Combinatio n Therapy	Key Findings	Reference
NCT0000359 7	I	Advanced Cancer	Doxorubicin	MTD of CBT- 1 determined to be 500 mg/m². 5 of 25 evaluable patients showed tumor shrinkage.	
NCT0300280 5	I	Metastatic, Unresectable Sarcomas	Doxorubicin	To evaluate the combination in patients who progressed on doxorubicin.	
NCT0097220 5	II	Solid Tumors	Paclitaxel	To evaluate the efficacy of CBT-1 in modulating P-gp-mediated drug efflux.	

In a Phase I study, 5 out of 25 evaluable patients with advanced cancer treated with **CBT-1** and doxorubicin demonstrated tumor shrinkage.



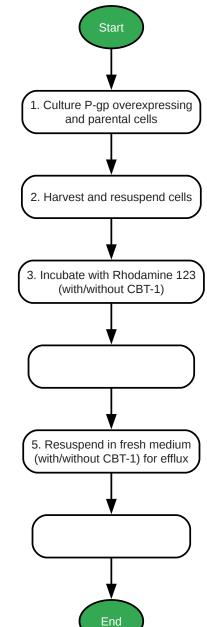
# Experimental Protocols Rhodamine 123 Efflux Assay for P-gp Function

This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123 from cells. Inhibition of P-gp by **CBT-1** results in increased intracellular accumulation of rhodamine 123.

#### Methodology:

- Cell Culture: Culture P-gp overexpressing cells (e.g., KBv200, Namalwa/MDR1) and a parental sensitive cell line to 80-90% confluency.
- Cell Preparation: Harvest cells and resuspend in fresh culture medium at a concentration of 5 x 10<sup>5</sup> cells/mL.
- Incubation with Rhodamine 123: Add rhodamine 123 to a final concentration of 1.3 μM. For inhibitor-treated samples, add CBT-1 at the desired concentration. Incubate for 1 hour at 37°C[10].
- Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular rhodamine 123.
- Efflux Period: Resuspend the cells in fresh, rhodamine-free medium and incubate for 2 hours at 37°C to allow for efflux[10]. For inhibitor-treated samples, re-add **CBT-1** to the medium.
- Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.





Experimental Workflow for Rhodamine 123 Efflux Assay

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Workflow for the Rhodamine 123 efflux assay.

## 99mTc-Sestamibi Imaging for In Vivo P-gp Inhibition

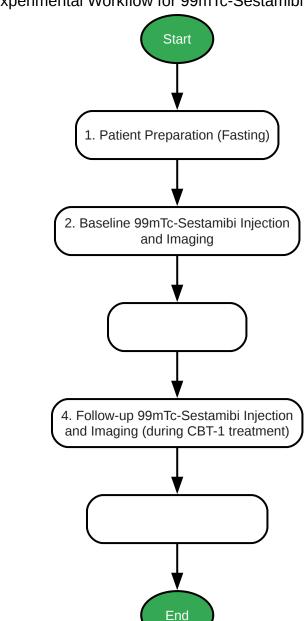
Technetium-99m (99mTc)-sestamibi is a radiopharmaceutical that is a substrate of P-gp. Imaging the distribution of 99mTc-sestamibi in vivo can be used to assess P-gp function and its inhibition by **CBT-1**.



#### Methodology:

- Patient Preparation: Patients should fast for at least 4 hours prior to the study.
- Baseline Imaging: A baseline scan is performed before administration of CBT-1. An
  intravenous injection of 99mTc-sestamibi (typically 740 MBq) is administered.
- Image Acquisition (Baseline): Dynamic or static images of the target organ (e.g., liver, tumor) are acquired using a gamma camera at specified time points (e.g., 15 minutes and 2 hours post-injection).
- **CBT-1** Administration: The patient is administered **CBT-1** orally at the prescribed dose and schedule (e.g., 500 mg/m² daily for 7 days).
- Follow-up Imaging: On a designated day of CBT-1 treatment (e.g., day 6), the 99mTc-sestamibi injection and imaging protocol are repeated.
- Image Analysis: The uptake and retention of 99mTc-sestamibi in the target tissue are
  quantified and compared between the baseline and post-CBT-1 scans. Increased retention
  of the radiotracer after CBT-1 administration indicates inhibition of P-gp.





Experimental Workflow for 99mTc-Sestamibi Imaging

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Workflow for 99mTc-Sestamibi imaging.

### Conclusion

**CBT-1** (tetrandrine) is a promising agent for overcoming multidrug resistance in cancer therapy. Its well-defined chemical structure and its mechanism of action as a potent inhibitor of P-gp and ABCC1 provide a strong rationale for its clinical development. The preclinical and early clinical







data suggest that **CBT-1** can effectively reverse MDR and enhance the efficacy of conventional chemotherapy with a manageable safety profile. The experimental protocols and visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate and potentially advance the clinical application of **CBT-1** and similar MDR modulators in the fight against cancer. Further research is warranted to fully elucidate its pharmacokinetic profile and to establish its clinical benefit in larger, randomized controlled trials.

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